molecular formula C15H23N3O4S B2663396 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea CAS No. 2415599-08-3

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea

Cat. No.: B2663396
CAS No.: 2415599-08-3
M. Wt: 341.43
InChI Key: KJNPOQLHUVCFQB-UHFFFAOYSA-N
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Description

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea is a synthetic organic compound characterized by its unique structural features, including a piperidine ring substituted with methanesulfonyl and methoxy groups, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the preparation of 1-methanesulfonyl-4-methoxypiperidine. This can be achieved through the reaction of 4-methoxypiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine.

  • Alkylation: : The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group at the nitrogen atom of the piperidine ring.

  • Urea Formation: : The final step involves the reaction of the alkylated piperidine with phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the piperidine ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

  • Reduction: : The urea moiety can be reduced to form the corresponding amine under hydrogenation conditions using catalysts such as palladium on carbon.

  • Substitution: : The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for the reduction of the urea group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies may focus on its ability to modulate biological pathways involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea involves its interaction with specific molecular targets. The methanesulfonyl group may enhance its binding affinity to certain enzymes or receptors, while the phenylurea moiety can facilitate interactions with proteins involved in signal transduction pathways. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypiperidine: Shares the piperidine ring but lacks the methanesulfonyl and phenylurea groups.

    Phenylurea: Contains the urea moiety but lacks the piperidine ring and methanesulfonyl group.

    Methanesulfonyl Chloride: Contains the methanesulfonyl group but lacks the piperidine and phenylurea moieties.

Uniqueness

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-22-15(8-10-18(11-9-15)23(2,20)21)12-16-14(19)17-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNPOQLHUVCFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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